N-butyl-4-fluoro-3-nitroaniline
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Overview
Description
N-butyl-4-fluoro-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group, a fluoro substituent, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-fluoro-3-nitroaniline typically involves a multi-step processThe nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is N-butyl-4-fluoro-3-aminoaniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
N-butyl-4-fluoro-3-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-nitroaniline: Similar structure but lacks the fluoro substituent.
N-butyl-3-nitroaniline: Similar structure but the nitro group is positioned differently.
N-butyl-4-fluoroaniline: Similar structure but lacks the nitro group.
Uniqueness
N-butyl-4-fluoro-3-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13FN2O2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
N-butyl-4-fluoro-3-nitroaniline |
InChI |
InChI=1S/C10H13FN2O2/c1-2-3-6-12-8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
AVKHUUMHXLQPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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